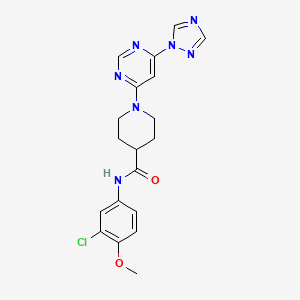

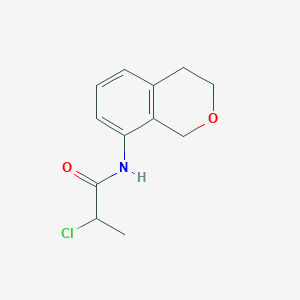

![molecular formula C22H20N2O4S B2386403 (E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 441290-83-1](/img/structure/B2386403.png)

(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiazole derivatives, which include “(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide”, has been achieved by reacting 2-aminobenzothiazole and substituted 2- (1-methyl-1H-indole-3-carbonyl)-3,3-bis (methylthio)acrylonitrile in the presence of a catalytic amount of sodium hydride in THF .

Molecular Structure Analysis

The molecular structure of “(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide” can be analyzed using various techniques such as 1H NMR, 13C NMR, FT-IR, and HRMS .

Chemical Reactions Analysis

Thiazole, a key component of “(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide”, is a versatile entity in chemical reactions. It has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Scientific Research Applications

-

Anti-Inflammatory Properties

- Field : Medicinal Chemistry

- Application : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized and evaluated for their anti-inflammatory properties .

- Methods : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

- Results : Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition and excellent COX-2 SI values .

-

Fluorogenic Probes for Monitoring Microbiological Objects

- Field : Biochemistry

- Application : The development of new selective fluorogenic probes for monitoring microbiological objects and cellular compartments may help to determine the mechanism of pathogenesis of new pathogens in living cells .

- Methods : The synthetic strategy for the direct preparation of chemically pure styryl dye (E)-3-heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide is described .

- Results : The introduction of a heptyl substituent attached to the quaternary nitrogen atom of the benzothiazole ring leads to an improvement in the photophysical properties of the dye .

- Antioxidant Activities

- Field : Medicinal Chemistry

- Application : Compounds similar to the one you mentioned have been synthesized and tested for their antioxidant activities .

- Methods : The structures of all synthesized compounds were confirmed using IR, 1H NMR, and 13C NMR spectroscopy, and elemental analysis techniques .

- Results : The antioxidant activities of the newly synthesized compounds were performed by the total antioxidant, free radical scavenging, and metal chelating activity tests .

- Antibacterial Activities

- Field : Medicinal Chemistry

- Application : Compounds similar to the one you mentioned have been synthesized and tested for their antibacterial activities .

- Methods : The structures of all synthesized compounds were confirmed by using IR, 1H NMR, and 13C NMR spectroscopy, and elemental analysis techniques .

- Results : The antibacterial activities of newly synthesized compounds were performed by the total antioxidant, free radical scavenging, and metal chelating activity tests .

Future Directions

Thiazole derivatives, including “(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide”, have potential therapeutic applications. Medicinal chemists are focusing their efforts on thiazole-bearing compounds to develop novel therapeutic agents for a variety of pathological conditions . Future research may focus on further understanding the biological activities of these compounds and translating these findings into new drugs .

properties

IUPAC Name |

3,4,5-trimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-24-16-10-9-13-7-5-6-8-15(13)20(16)29-22(24)23-21(25)14-11-17(26-2)19(28-4)18(12-14)27-3/h5-12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOQQVJUAZLHIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

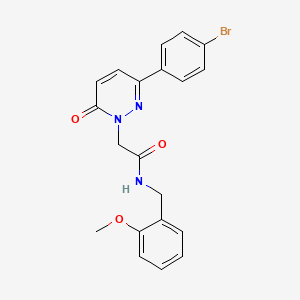

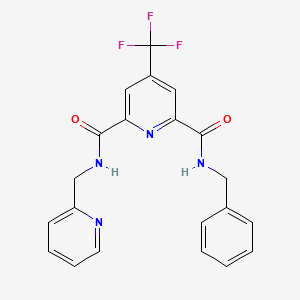

![{2-[(5-Chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B2386321.png)

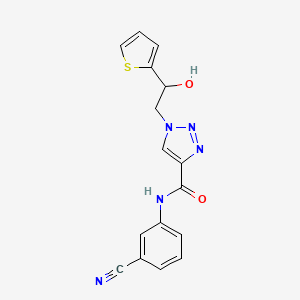

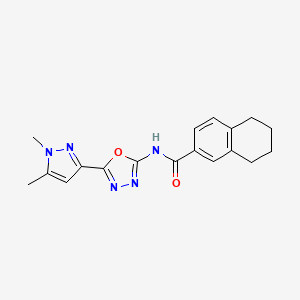

![4-cyano-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2386326.png)

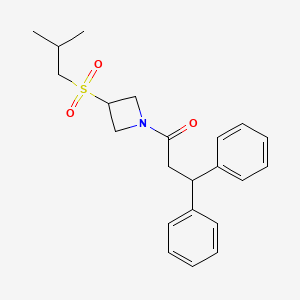

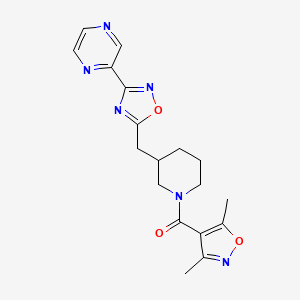

![(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2386331.png)

![2-(4-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2386332.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2386337.png)

![N-(3-fluorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2386340.png)